molecular formula C9H14O B14159271 Ethanone, 1-(methylcyclohexenyl)- CAS No. 88449-94-9

Ethanone, 1-(methylcyclohexenyl)-

Cat. No.: B14159271
CAS No.: 88449-94-9
M. Wt: 138.21 g/mol
InChI Key: ZLSWYDUVHMPLTD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(methylcyclohexenyl)- can be achieved through several methods. One common approach involves the reaction of methylcyclohexene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via electrophilic addition, resulting in the formation of the desired ketone.

Industrial Production Methods

Industrial production of Ethanone, 1-(methylcyclohexenyl)- typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(methylcyclohexenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

Ethanone, 1-(methylcyclohexenyl)- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(methylcyclohexenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(1-cyclohexen-1-yl)-: Similar structure but lacks the methyl group on the cyclohexene ring.

    Methylcyclohexene: An unsaturated molecule that can undergo similar reactions but lacks the ethanone group.

Uniqueness

Ethanone, 1-(methylcyclohexenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1-(2-methylcyclohexen-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-5-3-4-6-9(7)8(2)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSWYDUVHMPLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237052
Record name Ethanone, 1-(methylcyclohexenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88449-94-9
Record name Ethanone, 1-(methylcyclohexenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088449949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(methylcyclohexenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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